![molecular formula C20H18FN5O B2720521 N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}isonicotinamide CAS No. 1421533-10-9](/img/structure/B2720521.png)
N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}isonicotinamide” is a chemical compound that is used in scientific research. It contains a pyrrolidine ring, a pyridazinone ring, and a fluorophenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the construction of the pyrrolidine and pyridazinone rings, followed by the attachment of the fluorophenyl group . The exact synthesis process would depend on the specific reactions used and the conditions under which they are carried out .Molecular Structure Analysis
The pyrrolidine ring in this compound is a five-membered ring with one nitrogen atom . The pyridazinone ring is a six-membered ring with two nitrogen atoms . The fluorophenyl group contains a phenyl ring (a six-membered carbon ring) with a fluorine atom attached .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the nitrogen atoms in the pyrrolidine and pyridazinone rings, as well as the fluorine atom in the fluorophenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the nitrogen and fluorine atoms, as well as the structure of the pyrrolidine and pyridazinone rings .Applications De Recherche Scientifique
Structural Analysis and Co-crystal Formation
Research into the interactions and structural landscape of isonicotinamide derivatives, including compounds structurally related to N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}isonicotinamide, has been extensive. The study by Dubey and Desiraju (2014) focuses on the acid-pyridine heterosynthon as a molecular module to explore the structural landscape of benzoic acid : isonicotinamide co-crystals, highlighting the role of fluorobenzoic acids in forming high-energy structures (Dubey & Desiraju, 2014).
Synthesis and Antimicrobial Applications
The antimicrobial potential of isonicotinamide derivatives has been demonstrated in various studies. For instance, the synthesis of new 1,2,4-triazoles from isonicotinamide and their subsequent evaluation for antimicrobial activities revealed that compounds derived from isonicotinamide exhibit good to moderate activity against a range of microorganisms. This suggests a potential avenue for the development of antimicrobial agents utilizing isonicotinamide as a core structure (Bayrak et al., 2009).
Antiviral and Antimicrobial Synthesis
Synthesis efforts targeting isonicotinamide derivatives have led to compounds with promising antiviral and antimicrobial properties. Studies illustrate the synthesis of 6-pyridin-4-yl-2, 3-dihydro-1H-pyridazin-4-one derivatives and their evaluation for antimicrobial activity, underscoring the chemical versatility and biological relevance of isonicotinamide-based compounds in developing new therapeutics (Javed et al., 2013).
Hydrogel Formation and Material Science
The formation of nonpolymeric hydrogels from N-(4-pyridyl)isonicotinamide, a related derivative, showcases the compound's utility in material science and its potential for creating novel hydrogel materials. This research highlights the unique gelation properties of isonicotinamide derivatives and their applications in designing new materials (Kumar et al., 2004).
Crystal Engineering and Pharmaceutical Co-crystals
Innovations in crystal engineering and the development of pharmaceutical co-crystals have benefited from studies on isonicotinamide derivatives. The exploration of carboxamide-pyridine N-oxide heterosynthons for crystal engineering and the synthesis of cocrystals with pharmaceutical applications highlight the significance of isonicotinamide derivatives in advancing drug formulation and delivery technologies (Reddy et al., 2006).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O/c21-17-4-2-1-3-16(17)18-5-6-19(25-24-18)26-12-9-15(13-26)23-20(27)14-7-10-22-11-8-14/h1-8,10-11,15H,9,12-13H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXAHKPVNVELJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=NC=C2)C3=NN=C(C=C3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

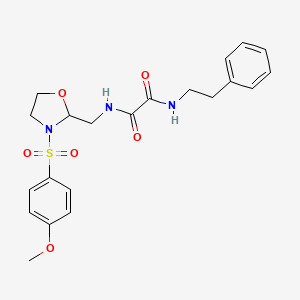


![2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2720442.png)
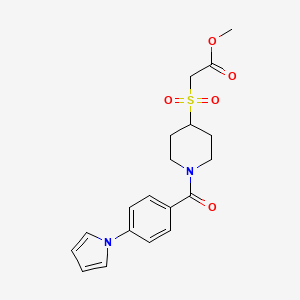
![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylthio)ethanone](/img/structure/B2720444.png)
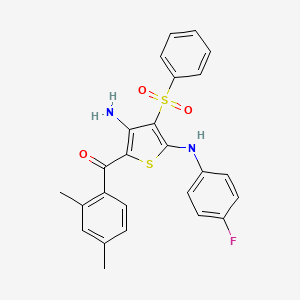
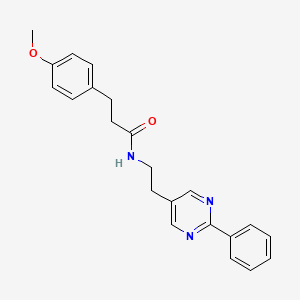
![1-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]azepan-2-one](/img/structure/B2720449.png)
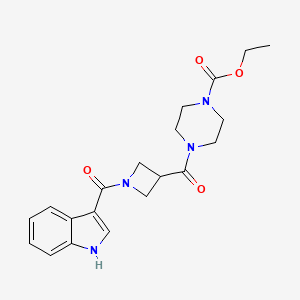
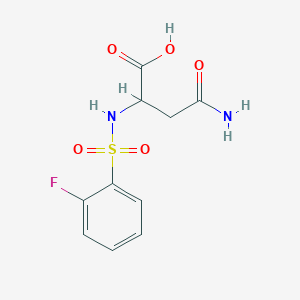
![N-(3-isopropylphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2720459.png)
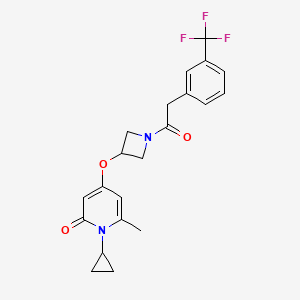
![N-(3,4-dimethoxyphenyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2720461.png)